
Trimethyl-(2-trimethylsilylphenoxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl-(2-trimethylsilylphenoxy)silane is a chemical compound with the molecular formula C12H22OSi2 . It has a molecular weight of 238.47 . It is used in various chemical reactions due to its structure and properties .
Molecular Structure Analysis
Trimethyl-(2-trimethylsilylphenoxy)silane contains a total of 37 bonds; 15 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, and 1 six-membered ring . It also contains a total of 37 atoms; 22 Hydrogen atoms, 12 Carbon atoms, and 1 Oxygen atom .Chemical Reactions Analysis
Trimethyl-(2-trimethylsilylphenoxy)silane is used in various chemical reactions. The Si-H bond in the compound is reactive, making it useful in organic synthesis as a reducing agent and as a precursor to silyl ethers .Physical And Chemical Properties Analysis
Trimethyl-(2-trimethylsilylphenoxy)silane has a boiling point of 100-104 °C (Press: 20 Torr) and a predicted density of 0.89±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
Polymerization and Chemical Vapor Deposition
Research has demonstrated the use of trimethyl(propynyloxy)silane in gas-phase polymerization processes, leading to the deposition of polytrimethylsiloxy-substituted, partly unsaturated polyhydrocarbons through UV laser-induced reactions. This unique synthesis method for polytrialkylsiloxy-substituted macromolecules highlights the potential of such silanes in creating advanced materials with tailored properties (Pola & Morita, 1997). Similarly, the formation of solid organosilicon polymers from the gas phase of trimethyl(ethenoxy)silane and related compounds under ArF laser irradiation shows the feasibility of chemical vapor deposition (CVD) techniques for thin film production (Pola et al., 2001).
Protective Groups in Synthesis
The 2,4,6-trimethoxyphenyl unit has been identified as a unique protecting group for silicon in synthetic chemistry, offering selectivity in cleavage reactions and demonstrating the silylation potential under mild conditions. This underscores the versatility of trimethylsilyl-protected compounds in organic synthesis and material science (Popp et al., 2007).
Lithium-Ion Batteries
Novel silane compounds have been synthesized and evaluated as non-aqueous electrolyte solvents in lithium-ion batteries, showcasing the potential of silane-based molecules in enhancing the performance and stability of energy storage devices (Amine et al., 2006).
Advanced Materials and Coatings
The laser-induced decomposition of trimethyl(methoxy)silane and related compounds for the production of silicon-containing coatings via chemical vapor deposition demonstrates the potential of such processes in creating high-performance materials with specific properties (Pola et al., 1990).
Eigenschaften
IUPAC Name |
trimethyl-(2-trimethylsilyloxyphenyl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22OSi2/c1-14(2,3)12-10-8-7-9-11(12)13-15(4,5)6/h7-10H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDDPAJOITCAMJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC=C1O[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22OSi2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70294515 |
Source


|
| Record name | trimethyl-(2-trimethylsilylphenoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70294515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.47 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethyl-(2-trimethylsilylphenoxy)silane | |
CAS RN |
18036-83-4 |
Source


|
| Record name | NSC96867 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96867 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | trimethyl-(2-trimethylsilylphenoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70294515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

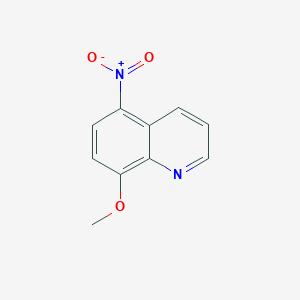
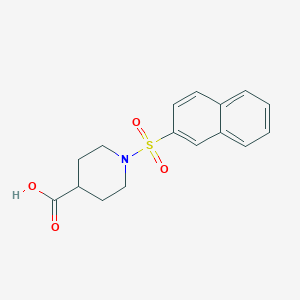

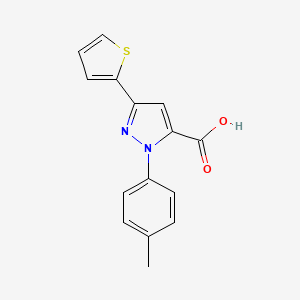
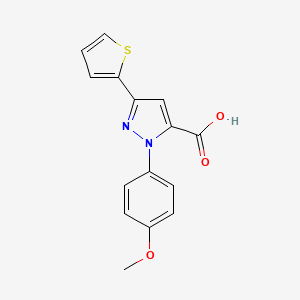



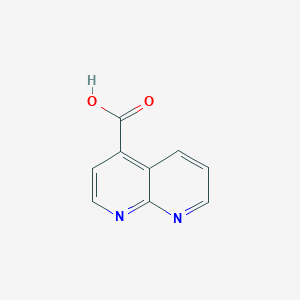
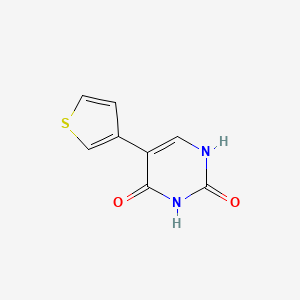

![2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid](/img/structure/B1347509.png)

